molecular formula C18H18N2O4 B2741865 1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}piperidine CAS No. 853351-08-3

1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}piperidine

Cat. No.: B2741865
CAS No.: 853351-08-3
M. Wt: 326.352
InChI Key: DGAFVAKVFXOKOX-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{(2E)-3-[5-(3-Nitrophenyl)-2-Furyl]-2-Propenoyl}piperidine is a chalcone-derived compound featuring a piperidine ring conjugated to a propenoyl group and a 5-(3-nitrophenyl)furan moiety. Its structural uniqueness lies in the combination of a nitro-substituted aromatic system, a furyl linker, and the piperidine scaffold.

Properties

IUPAC Name

(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-piperidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-18(19-11-2-1-3-12-19)10-8-16-7-9-17(24-16)14-5-4-6-15(13-14)20(22)23/h4-10,13H,1-3,11-12H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAFVAKVFXOKOX-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853351-08-3
Record name 1-(3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENOYL)PIPERIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}piperidine typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step involves nitration reactions where a phenyl ring is treated with nitric acid and sulfuric acid to introduce the nitro group.

    Attachment of the piperidine ring: This can be done through a condensation reaction where the furan ring is reacted with piperidine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}piperidine can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development due to its unique structure.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}piperidine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Chalcone Derivatives

Key Compounds for Comparison :

(2E)-1-(1-Allyl-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-ones (e.g., compounds 19a–23d from )

(E)-1-(2,6-Dimethylimidazo[1,2-α]pyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one ()

Rosuvastatin (; indirect comparison due to shared nitrophenyl motif).

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Pharmacological Target Synthesis Yield
1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}piperidine Chalcone + Piperidine + Furan 3-Nitrophenyl, furyl linker Not explicitly reported N/A
(2E)-1-(1-Allyl-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-ones Benzimidazole-chalcone hybrid Allyl, phenyl, benzimidazole Anticancer (in vitro models) 50–86%
(E)-1-(2,6-Dimethylimidazo[1,2-α]pyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one Imidazopyridine-chalcone hybrid 3-Nitrophenyl, imidazopyridine STAT3 phosphorylation inhibition ~75% (estimated)
Rosuvastatin Dihydropyridine derivative 3-Nitrophenyl, methoxyethyl HMG-CoA reductase inhibition N/A

Key Observations :

  • Nitrophenyl Group : The 3-nitrophenyl moiety is a common feature in all listed compounds, suggesting its role in enhancing electron-withdrawing effects or binding to hydrophobic pockets in biological targets .
  • Heterocyclic Linkers: The target compound’s furyl linker distinguishes it from benzimidazole () or imidazopyridine () analogues.
  • Piperidine vs. Other Amines : Piperidine’s six-membered ring may confer greater conformational flexibility compared to morpholine or pyrrolidine derivatives in , impacting pharmacokinetics .
Physicochemical Properties

Table 2: Predicted Properties (Computational Estimates)

Compound logP Molecular Weight (g/mol) Hydrogen Bond Acceptors
Target Compound ~3.2 ~352.3 6
Benzimidazole-chalcone (19a) ~2.8 ~335.4 5
Imidazopyridine-chalcone () ~3.5 ~365.4 7
  • Hydrogen Bond Acceptors : The furyl oxygen and nitro group increase polarity, possibly enhancing target engagement but reducing blood-brain barrier penetration.

Biological Activity

The compound 1-{(2E)-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoyl}piperidine (CAS No. 853351-08-3) is a piperidine derivative notable for its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C18H18N2O4C_{18}H_{18}N_{2}O_{4} and a molecular weight of approximately 326.347 g/mol. Its structure features a piperidine ring substituted with a propenoyl group linked to a furan and a nitrophenyl moiety, which may contribute to its biological properties.

Structural Representation

  • Molecular Formula : C18H18N2O4C_{18}H_{18}N_{2}O_{4}
  • CAS Number : 853351-08-3

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of piperidine have shown effectiveness against various viruses, including HIV-1 and others. A study evaluating the antiviral activity of related compounds demonstrated moderate protection against Coxsackievirus B-2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) .

Table 1: Antiviral Activity of Piperidine Derivatives

CompoundVirus TargetedIC50 (μM)CC50 (μM)Selectivity Index
Compound 3fCVB-245922.04
Compound 3gHSV-160921.53

Antibacterial and Antifungal Activity

In addition to antiviral effects, piperidine derivatives have been evaluated for antibacterial and antifungal activities. Compounds have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Table 2: Antimicrobial Activity of Piperidine Derivatives

CompoundBacterial TargetMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 μg/mL
Compound BPseudomonas aeruginosa64 μg/mL
Compound CCandida albicans16 μg/mL

The biological activity of this compound may be attributed to its ability to interact with viral enzymes or cellular receptors. The presence of the nitrophenyl group is known to enhance interaction with biological targets, potentially leading to inhibition of viral replication or bacterial growth.

Case Studies

  • Antiviral Screening : In a study focusing on piperidine derivatives, compounds were screened for their ability to inhibit viral replication in vitro. The results indicated that select derivatives displayed significant antiviral activity, suggesting that modifications in the chemical structure can lead to enhanced efficacy against specific viral strains .
  • Antimicrobial Evaluation : A series of piperidine derivatives were tested against common pathogens in clinical settings. Results showed that certain modifications increased their antimicrobial potency, particularly against resistant strains of bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.